

# Total Synthesis of (+/-)-Powelline: An Application Note and Detailed Protocol

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## Compound of Interest

Compound Name: *Powelline*

Cat. No.: *B1200901*

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This document provides a comprehensive overview and a detailed experimental protocol for the total synthesis of the Amaryllidaceae alkaloid, (±)-**powelline**. The synthetic route described herein is based on the work of Bogle, Hirst, and Dixon, which features a key organocatalytic oxidative coupling reaction to construct the challenging arylated quaternary stereocenter. This protocol is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development interested in the synthesis of crinine alkaloids and related biologically active compounds.

## Introduction

**Powelline** is a member of the crinine class of Amaryllidaceae alkaloids, a large family of natural products known for their diverse and significant biological activities. Structurally, **powelline** possesses a 5,10b-ethanophenanthridine core with three stereogenic centers, one of which is a fully substituted quaternary carbon. **Powelline** and its congeners have shown affinity for the serotonin transporter (SERT), suggesting their potential as scaffolds for the development of novel therapeutics targeting serotonergic pathways.[1] The total synthesis of (±)-**powelline**, achieved in 13 linear steps with an overall yield of 6%, provides a practical route to access this and related alkaloids for further biological evaluation.[1][2]

## Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the total synthesis of (±)-powelline.

Step	Reaction	Starting Material	Key Reagents/Catalysts	Solvent	Temp. (°C)	Time (h)	Product	Yield (%)
1	N-Alkylation	4-pentyn-1-ol	NaH, BnBr, TBAI	THF	0 to rt	16	O-Bn protected alcohol	98
2	Hydroboration-Oxidation	O-Bn protected alkyne	9-BBN, THF; then NaOH, H <sub>2</sub> O <sub>2</sub>	THF	0 to rt	16	Aldehyde	95
3	Reductive Amination	Aldehyde	Tyramine hydrochloride, NaBH(OAc) <sub>3</sub>	CH <sub>2</sub> Cl <sub>2</sub>	rt	16	Secondary amine	89
4	Lactamization	Secondary amine	EDCI, HOBT, DIPEA	CH <sub>2</sub> Cl <sub>2</sub>	rt	16	Lactam	92
5	Oxidative Coupling	Lactam	3-Methoxycatechol, PhI(OAc) <sub>2</sub> , DABCO	CH <sub>2</sub> Cl <sub>2</sub>	0	0.5	Arylated lactam	85
6	Methylation	Arylated lactam	NaH, MeI	THF	0 to rt	1	N-methylated lactam	98

7	Chemo selective Reduction	N-methylated lactam	Super-Hydride®	THF	-78	1	Aminol	91
8	Acetal Protection	Aminol	TMSOTf, 2-methoxypropene	CH <sub>2</sub> Cl <sub>2</sub>	-78	1	Protected aminol	95
9	Grignard Addition	Protected aminol	3-(benzyloxy)propylmagnesium bromide	THF	-78 to rt	2	Diol derivative	88
10	Swern Oxidation	Diol derivative	(COCl) <sub>2</sub> , DMSO, Et <sub>3</sub> N	CH <sub>2</sub> Cl <sub>2</sub>	-78 to rt	2	Keto-aldehyde	90
11	Dieckmann Cyclization	Keto-aldehyde	KHMDS	THF	-78	1	Enone	75
12	Diastereoselective Reduction	Enone	L-Selectride®	THF	-78	1	Allylic alcohol	85 (cis)
13	Deprotection/Cyclization	Allylic alcohol	TFA	CH <sub>2</sub> Cl <sub>2</sub>	0 to rt	2	(±)-Powelline	80

## Experimental Protocols

The following are detailed methodologies for the key steps in the total synthesis of (±)-powelline.

### Step 5: Organocatalytic Oxidative Coupling

This key step constructs the arylated quaternary stereocenter.

- To a solution of the lactam (1.0 equiv) and 3-methoxycatechol (1.2 equiv) in CH<sub>2</sub>Cl<sub>2</sub> (0.1 M) at 0 °C, add 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.5 equiv).
- Add a solution of phenyliodine(III) diacetate (PhI(OAc)<sub>2</sub>) (1.2 equiv) in CH<sub>2</sub>Cl<sub>2</sub> dropwise over 10 minutes.
- Stir the reaction mixture at 0 °C for 30 minutes.
- Quench the reaction with saturated aqueous Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> solution.
- Separate the layers and extract the aqueous layer with CH<sub>2</sub>Cl<sub>2</sub> (3x).
- Combine the organic layers, wash with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate in vacuo.
- Purify the crude product by flash column chromatography (EtOAc/Hexane gradient) to afford the arylated lactam.

### Step 11: Intramolecular Dieckmann Cyclization

This step forms the core carbocyclic ring of the crinane skeleton.

- To a solution of the keto-aldehyde (1.0 equiv) in anhydrous THF (0.05 M) at -78 °C, add potassium bis(trimethylsilyl)amide (KHMDs) (1.1 equiv, 1.0 M in THF) dropwise.
- Stir the reaction mixture at -78 °C for 1 hour.
- Quench the reaction with saturated aqueous NH<sub>4</sub>Cl solution.
- Allow the mixture to warm to room temperature and extract with EtOAc (3x).

- Combine the organic layers, wash with brine, dry over  $\text{Na}_2\text{SO}_4$ , and concentrate in vacuo.
- Purify the crude product by flash column chromatography (EtOAc/Hexane gradient) to yield the enone.

## Step 13: Deprotection and Pictet-Spengler Cyclization

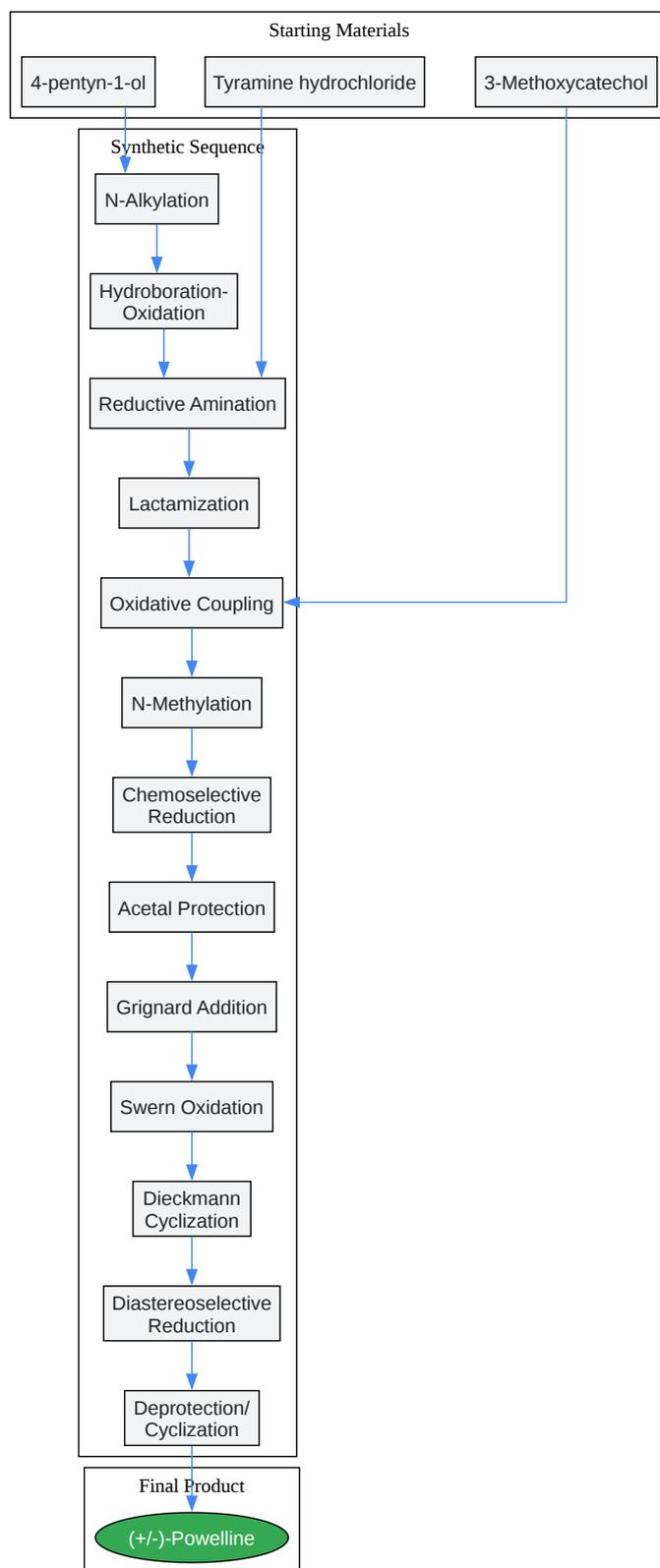
The final step involves a cascade of deprotection and cyclization to yield the target molecule.

- To a solution of the allylic alcohol (1.0 equiv) in  $\text{CH}_2\text{Cl}_2$  (0.02 M) at 0 °C, add trifluoroacetic acid (TFA) (20 equiv) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Carefully quench the reaction by the addition of saturated aqueous  $\text{NaHCO}_3$  solution until the pH is basic.
- Extract the mixture with  $\text{CH}_2\text{Cl}_2$  (3x).
- Combine the organic layers, wash with brine, dry over  $\text{Na}_2\text{SO}_4$ , and concentrate in vacuo.
- Purify the crude product by flash column chromatography (MeOH/ $\text{CH}_2\text{Cl}_2$  gradient) to afford (±)-**powelline**.

## Visualizations

### Experimental Workflow

The following diagram illustrates the overall workflow for the total synthesis of (±)-**powelline**.

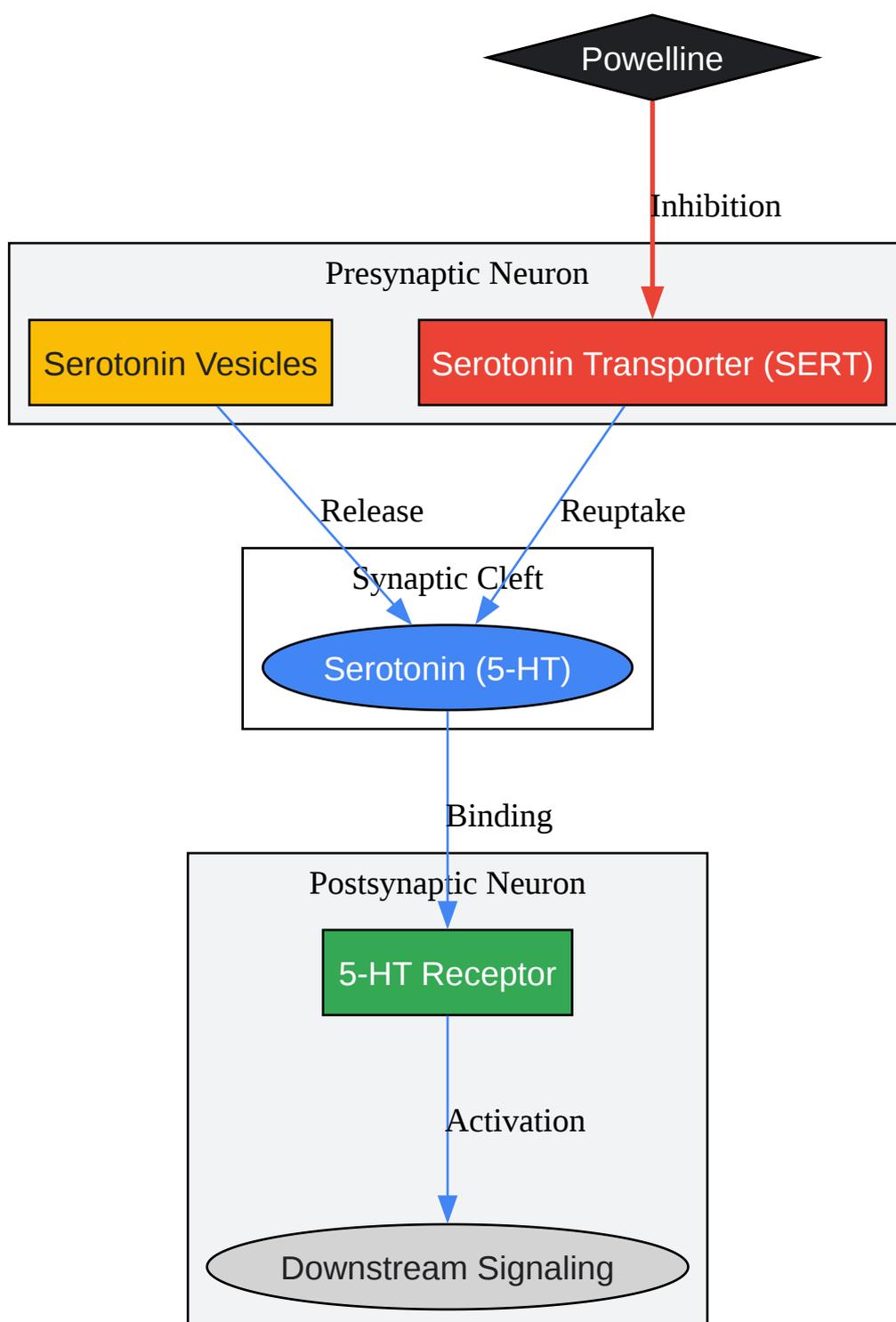


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Caption: Workflow for the total synthesis of (+/-)-powelline.

## Postulated Signaling Pathway Inhibition

**Powelline** has been shown to have an affinity for the serotonin transporter (SERT). The diagram below illustrates the postulated mechanism of action of **powelline** as a SERT inhibitor in a serotonergic synapse.



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Caption: Inhibition of serotonin reuptake by **powelline**.

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## References

- 1. Total synthesis of (+/-)-powelline and (+/-)-buphanidrine - PubMed [pubmed.ncbi.nlm.nih.gov]
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